REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:16])[CH2:4][O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[Na+]>O>[CH2:6]([O:5][CH2:4][CH:3]1[CH2:2][O:16]1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(COCCCCCCCCCC)O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 85°-90° C. for three hours
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
precipitated salt
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated (pH 4)
|
Type
|
WASH
|
Details
|
the organic phase washed with 5% NaCl solution to pH 7-8 (2×400 ml)
|
Type
|
DISTILLATION
|
Details
|
The crude product (435 g, 102%) was fractionally distilled at 12 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)OCC1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |